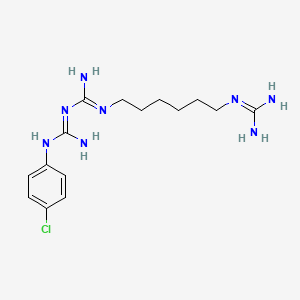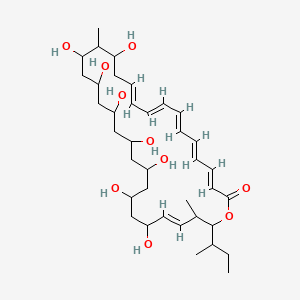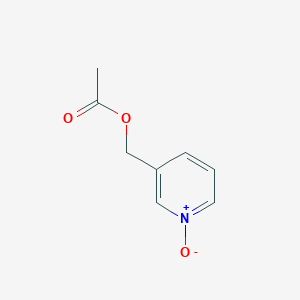
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride involves complex chemical reactions, including condensation processes that combine different monomers to form polymers with specific properties. For example, poly(amide-imide)s and poly(ester-imide)s have been synthesized from various diacids and diamines through direct polycondensation using condensing agents like triphenyl phosphite and pyridine, showcasing the intricate synthesis processes involved in creating such compounds (Yang, Chen, & Hung, 2001).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their complex arrangements, such as the presence of imide and amide groups, which significantly influence their chemical and physical properties. The structure affects solubility, thermal stability, and mechanical strength, as demonstrated in studies on poly(amide-imide)s derived from specific diimide-diacid monomers (Yang et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including polycondensation, which influences their final properties. The chemical reactivity is largely dependent on the functional groups present within the molecule, such as amide and imide groups, which contribute to the compounds' overall reactivity and interaction with other chemicals (Hsiao, Yang, & Wu, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as their glass transition temperatures, thermal stability, and solubility in organic solvents, are crucial for their potential applications. These properties are directly influenced by the molecular structure, particularly the arrangement and type of functional groups present (Su & Yang, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are vital for understanding the behavior of these compounds in different environments. For instance, the introduction of fluorinated groups into the polymer backbone can significantly alter the chemical properties, such as enhancing thermal stability and solubility (Yang & Su, 2006).
科学的研究の応用
Antibacterial and Anti-plaque Properties
- In vitro Anti-plaque Studies : A study by Coburn et al. (1978) investigated a series of alkyl bis(biguanide) analogues, including N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride, for their antibacterial and anti-plaque properties. The compound showed effectiveness against dental plaque-forming microorganisms such as Streptococcus mutans and Actinomyces species (Coburn et al., 1978).
Polymer Synthesis and Material Properties
- Thermally Stable Polymers : Aram and Mehdipour‐Ataei (2013) demonstrated the use of a related dichloro diamide compound in the production of thermally stable, low dielectric constant pyridine-based polyimide and related nanofoams (Aram & Mehdipour‐Ataei, 2013).
- Poly(amide-imide) Synthesis : A 2004 study by Mehdipour‐Ataei and Amirshaghaghi synthesized novel poly(amide-imide)s using related pyridine-based ether diamine compounds, demonstrating their high thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2004).
Electrochemical Applications
- Electrocatalytic Reactions : A study by Nutting et al. (2018) discussed the electrochemical properties and applications of N-Oxyl compounds, including imidoxyls, in catalysis and electrosynthesis. This research highlights the potential electrochemical applications of compounds similar to N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride (Nutting et al., 2018).
Fluorescent Chemosensors
- Novel Fluorescent Polyimides : Research by Wang et al. (2008) demonstrated the synthesis of a novel diamine used in the preparation of poly(pyridine-imide), which acts as an “off–on” fluorescent switcher for acids. This indicates the potential of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride in developing similar fluorescent chemosensors (Wang et al., 2008).
Drug Stability Studies
- Antidote Drug Combination Stability : A study by Clair et al. (2000) investigated the stability of a new antidote drug combination, which included a related diamide compound, for treating organophosphate poisoning. This research suggests the potential stability and application of N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride in pharmaceutical formulations (Clair et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride involves the reaction of 4-chloroaniline with 1,6-diaminohexane to form N-(4-chlorophenyl)hexamethylenediamine. This intermediate is then reacted with cyanogen chloride to form N-(4-chlorophenyl)imidodicarbonimidic dichloride. The final step involves the reaction of N-(4-chlorophenyl)imidodicarbonimidic dichloride with ammonium hydroxide to form the target compound.", "Starting Materials": [ "4-chloroaniline", "1,6-diaminohexane", "cyanogen chloride", "ammonium hydroxide" ], "Reaction": [ "4-chloroaniline is reacted with 1,6-diaminohexane in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)hexamethylenediamine.", "N-(4-chlorophenyl)hexamethylenediamine is then reacted with cyanogen chloride in the presence of a suitable solvent to form N-(4-chlorophenyl)imidodicarbonimidic dichloride.", "Finally, N-(4-chlorophenyl)imidodicarbonimidic dichloride is reacted with ammonium hydroxide in the presence of a suitable solvent to form N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride." ] } | |
CAS番号 |
165678-61-5 |
製品名 |
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide Dihydrochloride |
分子式 |
C₁₄H₂₅Cl₃N₆ |
分子量 |
383.75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)




![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)

![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)